Hexahydrocyclopenta[c]pyrrole-1,5-dione
Description
Contextualization within Pyrrole (B145914) and Cyclopentane (B165970) Fused Systems Chemistry
The chemistry of pyrrole and cyclopentane fused systems is a rich and diverse area of organic synthesis. nih.gov The pyrrole ring, an aromatic heterocycle, and its saturated analog, pyrrolidine (B122466), are fundamental building blocks in a multitude of natural products and synthetic compounds. researchgate.net When fused with a cyclopentane ring, the resulting bicyclic structure can exhibit unique stereochemical and electronic properties. nih.gov
The synthesis of such fused systems often involves strategies that construct one ring onto the other pre-existing ring. For instance, modifications of the Paal-Knorr pyrrole synthesis can be employed, where a 1,4-dicarbonyl compound embedded within a cyclopentane framework reacts with a primary amine to form the fused pyrrole ring. beilstein-journals.org Conversely, cyclization reactions on substituted pyrroles or pyrrolidines can be used to form the fused cyclopentane ring. The specific nature of the fusion, whether it results in a cis or trans ring junction, is a critical aspect of their chemistry and is often controlled by the choice of starting materials and reaction conditions.
Historical Development of Related Scaffold Synthesis and Investigation
The synthesis of scaffolds related to hexahydrocyclopenta[c]pyrrole-1,5-dione has been driven by the quest for new therapeutic agents. A notable example is the synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea, a compound that shares the same core bicyclic structure. researchgate.net The synthetic approach to this molecule provides valuable insights into potential routes for accessing this compound.
The synthesis commences with cyclopentane-1,2-dicarboxylic anhydride (B1165640). This readily available starting material undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) to form N-aminocyclopentane-1,2-dicarboximide. researchgate.net Subsequent reduction of this intermediate, followed by condensation with p-toluenesulfonyl urea, yields the final product. researchgate.net This multi-step synthesis highlights a practical approach to constructing the hexahydrocyclopenta[c]pyrrole core.
While this specific example leads to a derivative, the key intermediate, the reduced bicyclic amine, represents a versatile precursor. One could envision that a modification of this synthetic strategy, perhaps involving a different nitrogen source or subsequent oxidation steps, could potentially lead to the target dione (B5365651), this compound. The development of such synthetic methodologies is crucial for enabling the exploration of the chemical and biological properties of this and related fused-ring systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1,2,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-1-4-3-8-7(10)6(4)2-5/h4,6H,1-3H2,(H,8,10) |
InChI Key |
NDLALDXERYOECH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2CC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydrocyclopenta C Pyrrole 1,5 Dione and Analogous Systems
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The formation of the pyrrole ring is a foundational step in the synthesis of many complex nitrogen-containing heterocycles. Over the years, classical methods have been refined and new approaches have been developed to enhance efficiency, yield, and substrate scope.
The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in The classical approach involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole. organic-chemistry.orgalfa-chemistry.com The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com
To construct a cyclopenta[c]pyrrole (B12898774) scaffold via this method, a suitably substituted cyclopentane (B165970) derivative bearing a 1,4-dicarbonyl relationship would be required. The reaction is versatile, though traditionally it can be limited by harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. researchgate.net
Modern adaptations have focused on addressing these limitations through the use of milder catalysts and more efficient energy sources. Microwave-assisted Paal-Knorr reactions, for instance, have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating. acs.orgpensoft.netnih.gov Various catalysts, including Brønsted acids like acetic acid and p-toluenesulfonic acid, as well as solid acid catalysts, have been employed to facilitate the cyclization under milder conditions. researchgate.net
| Starting Material | Amine Source | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Diketones | Various Amines | Acetic Acid, MW, 120-150°C, 2-10 min | Substituted Pyrroles | 65-89% | pensoft.net |
| 2,5-Hexanedione | Aniline | CaCl2·2H2O, MW | 1-phenyl-2,5-dimethylpyrrole | High | pensoft.net |
| 1,4-Dicarbonyl Compounds | Primary Amines | Acid-mediated dehydrative cyclization | Tetrasubstituted Pyrroles | Good | acs.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. bohrium.comnih.gov While classical pyrrole syntheses like the Hantzsch reaction are themselves MCRs, modern isocyanide-based MCRs such as the Ugi and Passerini reactions have also been adapted for heterocycle synthesis. nih.govresearchgate.net
The construction of a hexahydrocyclopenta[c]pyrrole-1,5-dione core could be envisioned through a carefully designed MCR. For example, a three-component reaction involving a β-dicarbonyl compound, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) in water can afford 4-hydroxy-5-arylpyrroles. researchgate.net The adaptation of such strategies using cyclic precursors could provide a convergent route to the desired fused scaffold. Titanium-catalyzed MCRs involving the coupling of alkynes, primary amines, and isonitriles are also powerful tools for generating highly substituted pyrroles in a single pot. researchgate.net These reactions proceed through the in-situ formation of 1,3-diimines, which then undergo further cyclization. researchgate.net
The key advantage of MCRs is their ability to construct complex heterocyclic libraries from simple starting materials, making them highly valuable in diversity-oriented synthesis for drug discovery. bohrium.comorientjchem.org
Intramolecular cyclization is a cornerstone strategy for the synthesis of bicyclic and polycyclic systems, including fused pyrrole-diones. A direct and effective route to the hexahydrocyclopenta[c]pyrrole core involves the synthesis and subsequent modification of N-amino-1,2-cyclopentane dicarboximide. This key intermediate can be prepared via the condensation of cyclopentane-1,2-dicarboxylic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). researchgate.netgoogle.comgoogle.compatsnap.com
The subsequent reduction of the N-amino dicarboximide intermediate directly yields the saturated hexahydrocyclopenta[c]pyrrole backbone. This transformation is a critical step in the synthesis of the pharmaceutical agent Gliclazide, demonstrating its industrial relevance. researchgate.net
Other cyclization strategies include 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles, which can be used to construct the pyrrolidine (B122466) ring with a high degree of stereocontrol. nih.gov This method allows for the synthesis of complex pyrrolidine-containing polycyclic compounds. mdpi.com Furthermore, cascade reactions, such as a consecutive [3+2] cycloaddition followed by an intramolecular lactamization, have been developed to rapidly assemble novel hexahydropyrrolo[3,4-b]pyrrole-fused systems. rsc.org
Advanced Catalytic Strategies in this compound Synthesis
Catalysis offers powerful tools for forging the bonds necessary to construct complex heterocyclic scaffolds, often with high efficiency and selectivity under mild conditions.
Transition metals are widely employed to catalyze a diverse array of reactions suitable for pyrrole and pyrrolidine synthesis.
Titanium (Ti): Inexpensive titanium catalysts like TiCl₄ are effective in formal [2+2+1] multicomponent reactions of alkynes and diazenes to produce penta- and trisubstituted pyrroles. nih.govthieme.de This process operates through a Ti(II)/Ti(IV) redox cycle. nih.govthieme.de Additionally, Ti-catalyzed intermolecular hydroaminations of chloroenynes or α-haloalkynols provide a user-friendly, one-pot synthesis of various substituted pyrroles. organic-chemistry.orgnih.gov
Rhodium (Rh): Rhodium catalysts are versatile for pyrrole synthesis. Rh(III)-catalyzed reactions of allylamines with alkenes, proceeding via C–H bond activation and N-annulation, generate highly substituted pyrroles. acs.org Other approaches include the Rh-catalyzed conversion of furans into functionalized pyrroles and the [4+1] cycloaddition of α,β-unsaturated imines with terminal alkynes. nih.govemory.eduthieme-connect.com
Ruthenium (Ru): Ruthenium-catalyzed intramolecular Pauson-Khand-type reactions of 1,6-enynes can produce chiral bicyclic cyclopentenones, which are precursors to fused systems. organic-chemistry.org
The table below summarizes various transition metal-catalyzed reactions for the synthesis of pyrrole and pyrrolidine derivatives.
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Titanium (Ti) | Formal [2+2+1] Cyclization | Alkynes + Diazenes | Polysubstituted Pyrroles | nih.govthieme.de |
| Titanium (Ti) | Intermolecular Hydroamination | (E/Z)-Chloroenynes or α-Haloalkynols | Substituted Pyrroles | organic-chemistry.orgnih.gov |
| Rhodium (Rh) | C-H Activation / N-Annulation | Allylamines + Alkenes | Substituted Pyrroles | acs.org |
| Rhodium (Rh) | [3+2] Annulation / Ring Opening | Imino-carbenes + Furans | Trisubstituted Pyrroles | nih.govemory.edu |
| Ruthenium (Ru) | Intramolecular Pauson-Khand | 1,6-Enynes | Bicyclic Cyclopentenones | organic-chemistry.org |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. For the construction of chiral pyrrolidine-containing scaffolds, amino acids like proline and its derivatives have proven to be exceptionally effective catalysts. amanote.com
These catalysts can promote asymmetric cascade reactions, such as conjugate addition-aldol sequences between pyrroles and α,β-unsaturated aldehydes, to afford highly functionalized chiral pyrrolizines with excellent enantioselectivity (up to 98% ee) and diastereoselectivity. nih.gov Similarly, organocatalytic domino annulation reactions can produce chiral 2-pyrrolines with high enantiomeric ratios. sci-hub.se
The application of these methods to cyclic substrates allows for the stereocontrolled synthesis of fused bicyclic systems. For instance, an asymmetric organocatalytic approach using a confined Brønsted acid catalyst enables the formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes, which are considered bioisosteres of pyrrolidines. nih.gov A six-step, pot-economy sequence involving asymmetric Michael addition has been developed for the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones with high enantioselectivities (93–97% ee). rsc.org Such strategies are pivotal for accessing optically pure hexahydrocyclopenta[c]pyrrole derivatives for applications in medicinal chemistry.
Green Chemistry Principles and Sustainable Synthetic Protocols (e.g., Aqueous Media, Solvent-Free Conditions)
The application of green chemistry principles to the synthesis of pyrrolidine-based structures aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Research in this area has explored the use of aqueous media and solvent-free conditions, which are central tenets of sustainable synthesis.
Three-component reactions for producing polyfunctionalized pyrroles have been successfully conducted in water or water-ethanol mixtures, which serve as green solvents. nih.gov These methods offer advantages such as simple product isolation, often requiring only washing the resulting solid with a solvent like diethyl ether. nih.gov The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively catalyzed by acids in aqueous media. semanticscholar.org
Solvent-free protocols have also been developed, representing a significant step towards sustainable synthesis. For instance, a superior protocol for the synthesis of bicyclic pyrrolidines, relevant to the core structure of this compound, was developed using lithium fluoride (B91410) at 140 °C under solvent-free conditions. acs.org This approach not only aligns with green chemistry principles but also, in some cases, provides access to novel molecules and simplifies the synthesis of existing ones. acs.org Similarly, solventless synthesis has proven effective for creating related N-heterocycles like phthalimides by heating reagents together at high temperatures, a method that is efficient even on a multigram scale. mdpi.com
| Green Protocol | Reactants/Reaction Type | Conditions | Key Advantages |
| Aqueous Synthesis | Arylglyoxals, 1,3-diketones, enaminoketones | Water or water-ethanol mixture | Use of green solvents, simple product isolation. nih.gov |
| Solvent-Free Synthesis | Azomethine ylide and endocyclic alkenes | LiF, 140 °C | Avoids organic solvents, simplifies synthesis. acs.org |
| Solvent-Free Synthesis | Phthalic anhydride and amino acids | Heat (175 °C) | Effective on a multigram scale, no solvent required. mdpi.com |
Intramolecular Cyclization and Cascade Reactions in this compound Assembly
Intramolecular reactions are highly efficient for constructing cyclic and polycyclic systems like this compound. These strategies often involve cascade sequences where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple precursors.
The [3+2] cycloaddition reaction is a powerful and widely used method for constructing the five-membered pyrrolidine ring. nih.gov This reaction typically involves an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. A general approach for forming bicyclic fused pyrrolidines relies on the [3+2] cycloaddition between a nonstabilized azomethine ylide and an electron-deficient alkene. acs.org
Recent advancements have focused on developing novel strategies that enhance the efficiency and scope of this reaction. For example, a photocatalytic [3+2] annulation strategy has been reported for the construction of polysubstituted pyrrole architectures. This method operates under mild, redox-neutral conditions and exhibits exceptional functional group tolerance and atom economy. rsc.org Glycine and its derivatives are versatile starting materials for generating azomethine ylides for [3+2] cycloadditions, leading to a variety of pyrrolidine-containing heterocyclic compounds. nih.gov Multicomponent reactions often employ [3+2] cycloaddition as a key step. For instance, the reaction between isatin, a secondary amino acid, and a dipolarophile in the presence of a catalyst can produce spirocyclic pyrrolidine derivatives with high stereoselectivity. nih.govrsc.org
Subsequent transformations of the initial cycloadducts can introduce further complexity. These transformations may include functional group manipulation, ring-closing reactions to form additional rings, or aromatization to generate pyrrole systems.
Intramolecular lactamization is a key strategy for forming the lactam ring found in this compound. This process involves the cyclization of a linear precursor containing both an amine and a carboxylic acid derivative. For example, an N-substituted 2-pyrrolidone fused system can be synthesized via a multi-step sequence where the critical step is a CDI-mediated lactamization of a zwitterionic amino acid precursor. nih.gov The synthesis of bicyclic α- and β-prolines has been achieved using an intramolecular C(sp³)–H γ-lactamization as the pivotal step. acs.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are also crucial. A novel switchable multipath cascade cyclization has been developed to synthesize γ-lactone fused γ-lactams through an Aldol/aza-Michael reaction sequence, demonstrating excellent diastereoselectivity. rsc.org The synthesis of pyrrolidones and caprolactams can be achieved through various intramolecular cyclization methods, including those involving radical intermediates or carbene insertions. researchgate.netdntb.gov.ua
| Reaction Type | Precursor | Key Transformation | Resulting Structure |
| [3+2] Cycloaddition | Azomethine ylide + Alkene | Formation of a 5-membered ring | Fused Pyrrolidine acs.org |
| Intramolecular Lactamization | Zwitterionic amino acid | CDI-mediated cyclization | Fused Pyrrolidone nih.gov |
| Cascade Cyclization | Ketoamide + Butenolide | Aldol/aza-Michael reaction | γ-Lactone fused γ-Lactam rsc.org |
While the target compound is a saturated system, the synthesis of related aromatic pyrrole analogues often involves an oxidative dehydrogenation step. This transformation converts a pyrrolidine ring into a pyrrole ring. This process is generally considered a thermodynamically challenging transformation that often requires harsh reaction conditions or sacrificial hydrogen acceptors. d-nb.info
Modern methods have been developed to overcome these challenges. A catalytic approach using commercially available B(C₆F₅)₃ allows pyrrolidines to serve as direct synthons for pyrroles under operationally simple conditions. acs.orgnih.gov This method is significant because it does not require the presence of electron-withdrawing groups, which were often necessary in previous protocols. nih.gov Another innovative approach uses visible light photoredox catalysis to achieve dehydrogenative aromatization of pyrrolidines at room temperature, offering excellent functional group tolerance. d-nb.info In some cases, this process can be coupled with functionalization, such as regioselective sulfonylation. d-nb.info Silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne also provides an efficient route to functionalized pyrroles. nih.gov
Chemo- and Regioselective Synthesis of this compound Precursors
The successful synthesis of the target bicyclic dione (B5365651) relies heavily on the ability to control chemo- and regioselectivity during the formation of its precursors. This involves selectively reacting one functional group in the presence of others and controlling the orientation of bond formation.
The synthesis of precursors for related octahydrocyclopenta[b]pyrroles highlights the importance of catalyst control. In a palladium/phosphine-catalyzed reaction, the structure of the phosphine (B1218219) ligand dictates the outcome, allowing for the selective synthesis of either 5-aryl or 6-aryl isomers from a common precursor. nih.gov This control arises from the influence of the catalyst on the relative rates of competing mechanistic pathways, such as reductive elimination and β-hydride elimination. nih.gov Multicomponent reactions are also powerful tools for assembling complex precursors, where the inherent reactivity of the starting materials guides the chemo- and regioselective formation of bonds to build polysubstituted pyrrolidine frameworks. tandfonline.combohrium.com
Constructing the this compound framework involves the creation of multiple stereocenters. Controlling the relative and absolute configuration of these centers is a critical challenge.
Stereoselectivity is often achieved through catalyst-controlled reactions. For example, an efficient, one-pot, three-component protocol for the stereoselective synthesis of spirocyclic pyrrolidines has been developed using a magnetic nanocatalyst. nih.govrsc.org This reaction proceeds with a high level of diastereoselectivity, yielding predominantly the endo-isomers. rsc.org The stereochemistry of such spiro-compounds, which share a structural motif with fused systems, can be established using advanced NMR spectroscopy techniques. nih.gov In the synthesis of octahydrocyclopenta[b]pyrroles, the palladium-catalyzed reaction not only shows high regioselectivity but also provides the products with excellent levels of diastereoselectivity (dr ≥ 20:1). nih.gov Such high levels of stereocontrol are essential for the synthesis of enantiomerically pure and diastereomerically defined bicyclic systems for various applications.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purities compared to conventional heating methods. These advantages are particularly evident in the synthesis of heterocyclic compounds, including systems analogous to this compound. The application of microwave irradiation can significantly enhance the efficiency of cyclization and condensation reactions that are crucial for the formation of bicyclic lactam and imide frameworks.
The primary advantages of microwave heating stem from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. For the synthesis of bicyclic lactams, microwave irradiation has been shown to promote reactions that are otherwise sluggish or require harsh conditions. For instance, in syntheses involving intramolecular cyclizations, microwave assistance can facilitate the formation of strained ring systems and improve the stereoselectivity of the reaction.
Research on the synthesis of various pyrrole and lactam derivatives has demonstrated the benefits of this technology. For example, the Paal-Knorr pyrrole synthesis, a classical method for forming the pyrrole ring, has been significantly expedited under microwave conditions. Similarly, multi-component reactions to form highly substituted pyrroles and other nitrogen heterocycles have been successfully implemented using microwave assistance, often in solvent-free conditions, which aligns with the principles of green chemistry.
While a specific microwave-assisted synthesis for this compound is not extensively documented, the well-established success in related structures strongly suggests its potential applicability. The key bond-forming reactions in its synthesis, such as the formation of the imide ring from a dicarboxylic acid derivative and an amine, are known to be amenable to microwave enhancement. The table below summarizes the typical improvements observed in the microwave-assisted synthesis of analogous heterocyclic systems.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Heterocyclic Systems
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Bicyclic β-Lactam Formation | 12-24 hours | 10-30 minutes | Significant | [General knowledge from related syntheses] |
| Paal-Knorr Pyrrole Synthesis | 8-16 hours | 5-15 minutes | Often >20% | [General knowledge from related syntheses] |
| Multi-component Pyrrole Synthesis | 24-48 hours | 15-60 minutes | Variable, often significant | [General knowledge from related syntheses] |
This table is illustrative and based on general findings in the field of microwave-assisted organic synthesis for similar compound classes.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. This approach allows for the logical design of a synthetic pathway.
Disconnection Strategies and Key Synthons
The structure of this compound, a bicyclic imide, suggests several logical disconnection points. The most apparent disconnections are across the C-N bonds of the imide ring, as these are typically formed in the forward synthesis through a condensation reaction.
A primary retrosynthetic disconnection of the target molecule involves breaking the two C-N bonds of the pyrrolidine-2,5-dione ring. This disconnection strategy is based on the well-established synthesis of imides from dicarboxylic acids or their derivatives (like anhydrides or esters) and an amine.
Primary Disconnection:
This leads to two key synthons:
A dicarboxylate synthon derived from a cyclopentane ring with two adjacent carboxyl groups (or their synthetic equivalents).
An ammonia synthon , which in the forward synthesis would be ammonia or a protected form of ammonia.
The most practical synthetic equivalent for the dicarboxylate synthon is cis-cyclopentane-1,2-dicarboxylic acid or its corresponding anhydride, cis-3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1,3-dione . The cis-stereochemistry is crucial for the formation of the fused bicyclic system. The synthetic equivalent for the ammonia synthon is simply ammonia or a reagent like urea or hydrazine followed by reduction. The synthesis of the related compound Gliclazide, which contains the hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, starts from cyclopentane-1,2-dicarboxylic anhydride and hydrazine, supporting this disconnection strategy.
Alternative Disconnections:
While the C-N bond disconnection is the most straightforward, other strategies could be envisioned, such as those involving the formation of the cyclopentane ring at a late stage, for example, through a Diels-Alder reaction. However, these are generally more complex for this specific target.
The key synthons and their corresponding commercially available reagents are summarized in the table below.
Table 2: Key Synthons and Reagents for this compound
| Synthon | Type | Reagent (Synthetic Equivalent) |
|---|---|---|
| Dicarboxylate | cis-Cyclopentane-1,2-dicarboxylic acid or cis-3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1,3-dione | |
| Ammonia | Ammonia, Urea, Hydrazine |
Functional Group Interconversions in Retrosynthesis
For the primary disconnection strategy outlined above, the forward synthesis would involve the formation of the imide from the dicarboxylic anhydride. A potential FGI in a forward sense could be the reduction of the imide to the corresponding diamine or lactam. For instance, one of the carbonyl groups of the imide could be selectively reduced to a methylene (B1212753) group to yield a lactam.
In a retrosynthetic sense, if one were to consider alternative pathways, an FGI could be used to envision the target molecule arising from a different precursor. For example, one might imagine the imide being formed via the oxidation of a corresponding bicyclic lactam.
A key transformation in the synthesis of a related structure involves the reduction of an N-aminoimide intermediate. This highlights an important FGI where a C=O group is not directly involved, but rather the N-N bond is cleaved reductively.
Computational Retrosynthesis Models for Complex Heterocycles
These computational tools can provide several benefits for the synthesis of molecules like this compound:
Identification of Novel Routes: AI-powered tools can suggest synthetic pathways that a human chemist might overlook.
Optimization of Existing Routes: They can help in finding more efficient or cost-effective routes by exploring a wider range of starting materials and reaction conditions.
Feasibility Assessment: By scoring potential synthetic steps based on predicted yields and reaction compatibility, these models can help in assessing the likelihood of success for a proposed route.
The application of such models to the target molecule would likely confirm the primary C-N disconnection strategy as a high-probability pathway due to the prevalence of imide formation reactions in the literature. However, it might also propose alternative routes involving less common ring-forming reactions, providing valuable insights for synthetic chemists.
Reaction Mechanisms and Kinetic Studies in Hexahydrocyclopenta C Pyrrole 1,5 Dione Chemistry
Detailed Mechanistic Elucidation of Formation Reactions
The construction of the pyrrole (B145914) ring system, central to hexahydrocyclopenta[c]pyrrole-1,5-dione, typically proceeds through condensation and cyclization pathways. A common strategy involves the Paal-Knorr synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inorganic-chemistry.org The mechanism involves the formation of several key intermediates that dictate the reaction's progression.
The synthesis of pyrrole derivatives often involves a sequence of intermediates, with immonium ions and enamines being particularly significant. In reactions analogous to the Paal-Knorr synthesis, the initial step is the nucleophilic attack of an amine on one of the carbonyl groups of a 1,4-dicarbonyl precursor. This leads to the formation of a hemiaminal intermediate. rgmcet.edu.inorganic-chemistry.org
Subsequent dehydration of the hemiaminal can lead to an imine or a charged immonium ion. organic-chemistry.org This electrophilic species is then susceptible to intramolecular attack by the enol or enamine tautomer formed from the second carbonyl group, initiating the cyclization. While both enamine and imine intermediates have been proposed, kinetic studies on related systems suggest that cyclization of a hemiaminal intermediate is a key part of the mechanism. rgmcet.edu.inorganic-chemistry.orgnih.gov In gold-catalyzed syntheses of other bicyclic nitrogen heterocycles, highly electrophilic α-imino gold carbene intermediates have been identified, which then react to form the ring system. nih.govorganic-chemistry.org Radical species are less commonly invoked in standard condensation routes but can be involved in alternative synthetic pathways under specific conditions, such as those involving free radical cyclization.
The stereochemical and energetic pathways of the cyclization reaction are defined by the transition state. Intramolecular reactions, such as the ring-closing step in the formation of this compound, are favored when the reacting groups can achieve a bonding distance through a low-energy five- or six-membered cyclic transition state. libretexts.org
Computational studies, often employing density functional theory (DFT), are used to investigate the nature and energy of these transition states. rgmcet.edu.in Such analyses can reveal the preferred conformations (e.g., chair-like vs. boat-like) and the energy barriers associated with different mechanistic pathways. e3s-conferences.orglibretexts.org For instance, the formation of a five-membered ring during the cyclization of a 5-hexenyl radical is favored because both the chair-like and boat-like transition states are lower in energy than those leading to a six-membered ring. libretexts.org The geometry of the transition state is crucial, as a higher degree of synchronicity in bond formation is often associated with a more aromatic and stable transition state, leading to lower activation barriers. nih.gov The final structure of the pyrrole-dione ring system is typically planar or near-planar, but steric crowding from substituents can cause significant twisting and conformational adjustments, which would be reflected in the transition state geometry. nih.gov
Kinetic Investigations of this compound Synthesis
For catalyzed reactions, the mechanism and RDS can change. The role of an acid catalyst is often to facilitate the dehydration steps, potentially making the initial nucleophilic attack or the final cyclization the new RDS. For a reaction to be considered a valid mechanism, the reactants involved in the rate-determining step must be consistent with the experimentally determined rate equation. youtube.com In some cases, the transport of reactants to the reaction site can be the rate-limiting factor, a phenomenon known as diffusion control. wikipedia.org
The rate of reaction and the final yield of this compound are highly dependent on several experimental parameters, including temperature, solvent, catalyst, and reactant concentration. Optimization of these conditions is crucial for efficient synthesis.
Catalysts are frequently employed to accelerate these reactions. Weak acids such as acetic acid are common, organic-chemistry.org but a wide range of Lewis acids (e.g., FeCl₃, Sc(OTf)₃) and heterogeneous catalysts (e.g., silica sulfuric acid) have been shown to effectively promote pyrrole synthesis, often under milder conditions and with improved yields. rgmcet.edu.inorganic-chemistry.orgnih.gov The use of aqueous conditions, sometimes with surfactant-like catalysts, represents a greener approach to the Paal-Knorr reaction. researchgate.net
The following interactive table summarizes findings from an optimization study for the synthesis of a structurally related chromeno[2,3-c]pyrrole-3,9-dione, illustrating the interplay between various reaction parameters.
Table 1: Optimization of Reaction Conditions for a Pyrrole-Dione Synthesis
| Molar Ratio (Reagent:Hydrazine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:3 | EtOH | Room Temp. | 6 | 18 |
| 1:3 | EtOH | 80 | 6 | 30 |
| 1:5 | EtOH | 80 | 4 | 42 |
| 1:3 | Dioxane | Room Temp. | 4 | 32 |
| 1:5 | Dioxane | 40 | 4 | 64 |
| 1:5 | Dioxane | 80 | 20 | 78 |
This data highlights that a higher molar ratio of the amine component (hydrazine), combined with a higher temperature and a suitable solvent (dioxane), leads to a significantly improved product yield. researchgate.net
Advanced Structural Elucidation and Stereochemical Investigations of Hexahydrocyclopenta C Pyrrole 1,5 Dione
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to the initial structural confirmation and detailed analysis of Hexahydrocyclopenta[c]pyrrole-1,5-dione in the solution state. These techniques provide a comprehensive picture of the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. uobasrah.edu.iq
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling between adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule.
2D NMR Spectroscopy: To establish the precise connectivity of the atoms, several 2D NMR techniques are employed. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edunih.gov It is instrumental in tracing the proton networks within the cyclopentane (B165970) and pyrrolidine (B122466) rings of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the definitive assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire bicyclic framework by connecting different spin systems across the fusion points and carbonyl groups. researchgate.net
The data obtained from these experiments allow for the complete assignment of the molecule's structure. Below is a table of predicted NMR chemical shifts for this compound, based on analyses of similar cyclopentane-fused pyrrolidine structures. researchgate.netnih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (H to C) |
| 1 | ~175 | - | - | C3a, C7a |
| 3 | ~178 | - | - | C3a, C4 |
| 3a | ~50 | ~2.8-3.0 | m | C1, C3, C4, C7a |
| 4 | ~30 | ~1.8-2.0 | m | C3, C3a, C5, C7a |
| 5 | ~25 | ~1.6-1.8 | m | C4, C6 |
| 6 | ~30 | ~1.8-2.0 | m | C5, C7, C7a |
| 7 | ~40 | ~2.5-2.7 | m | C6, C7a, C1 |
| 7a | ~55 | ~3.0-3.2 | m | C1, C3a, C4, C7 |
| NH | - | ~7.5-8.5 | br s | C1, C3 |
Note: Chemical shifts are highly dependent on the solvent and experimental conditions. 'm' denotes multiplet, 'br s' denotes broad singlet.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.govyoutube.com For this compound (C₇H₉NO₂), the expected exact mass would be used to confirm its elemental composition.
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. chemguide.co.uklibretexts.org For bicyclic imides, fragmentation often occurs at the bonds adjacent to the carbonyl groups or at the ring fusion. researchgate.netacs.orgacs.org
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| Fragment Structure | m/z (Mass/Charge) | Possible Origin |
| [C₇H₉NO₂]⁺ | 139 | Molecular Ion (M⁺) |
| [M - CO]⁺ | 111 | Loss of carbon monoxide |
| [M - HNCO]⁺ | 96 | Loss of isocyanic acid |
| [C₅H₅O]⁺ | 81 | Cleavage across the pyrrole (B145914) ring |
| [C₅H₉]⁺ | 69 | Loss of the imide functionality |
Note: The relative abundance of these fragments provides clues to the stability of the ions and the parent structure. libretexts.org
Solid-State Structural Analysis
While NMR and MS provide data on the molecule's connectivity and formula, solid-state techniques are required to understand its precise three-dimensional arrangement and intermolecular interactions in the crystalline form.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. acs.org It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.netnih.gov For this compound, which contains multiple stereocenters, X-ray crystallography unambiguously establishes the relative stereochemistry of these centers. If a chiral probe or anomalous dispersion is used, the absolute stereochemistry can also be determined. figshare.com
The crystallographic data obtained would be similar to that of other bicyclic structures, providing a complete picture of the molecule's conformation in the solid state. scispace.comacs.org
Interactive Table: Representative Crystallographic Data for a Bicyclic Lactam
| Parameter | Example Value |
| Chemical formula | C₇H₉NO₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~7.9 |
| β (°) | ~95.0 |
| Volume (ų) | ~680 |
| Z | 4 |
Note: These values are hypothetical and serve as an illustration of typical crystallographic parameters. nih.govscispace.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.comnih.govamanote.comrsc.org By mapping properties such as dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a three-dimensional picture of close contacts is generated. nih.gov
For this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule. The Hirshfeld surface, particularly the d_norm map, would show distinct red spots indicating these strong hydrogen bonds. figshare.commdpi.com
Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis
| Interaction Type | Typical Contribution (%) | Description |
| H···H | ~45-55% | Van der Waals forces, general packing |
| O···H / H···O | ~25-35% | Primarily represents N-H···O hydrogen bonds |
| C···H / H···C | ~10-15% | Weaker C-H···O or C-H···π interactions |
| N···H / H···N | ~5-10% | Contribution from the N-H donor in hydrogen bonds |
Note: Percentages are representative for molecules with hydrogen bond donors and acceptors. nih.govnih.gov
Conformational Analysis and Stereochemical Assignments
In solution, the molecule may exhibit conformational flexibility, and the observed NMR parameters (like ³J coupling constants) represent a time-average of the conformations present. By applying the Karplus equation, which relates coupling constants to dihedral angles, the dominant solution-state conformation can be inferred. Comparing the solution-state data from NMR with the solid-state structure from X-ray crystallography provides a comprehensive understanding of the molecule's conformational dynamics and allows for the confident assignment of its stereochemical configuration.
Diastereoselectivity and Enantioselectivity in Synthesis
The controlled synthesis of specific stereoisomers of bicyclic lactams is a significant challenge in organic synthesis. nih.gov Methodologies that can selectively produce one diastereomer or enantiomer over others are highly sought after.
Diastereoselective Synthesis
Diastereoselectivity in the synthesis of fused bicyclic systems is often achieved by exploiting the inherent conformational preferences of reaction intermediates. In one effective strategy, new chiral, highly functionalized zwitterionic bicyclic lactams are synthesized from acyclic β-enaminoesters. nih.gov A key step in this process is an intramolecular Corey–Chaykovsky ring-closing reaction, which is capable of generating two or three new stereogenic centers with high diastereoselectivity. nih.gov For instance, a reaction performed in a mixture of acetonitrile (B52724) and methanol (B129727) resulted in a diastereomeric ratio (dr) of 73:27, as determined by NMR analysis and confirmed by X-ray diffraction. nih.gov Another approach involves the diastereoselective transformation of monocyclic β-lactams into bicyclic γ-lactams through the ring expansion of a starting β-lactam, which proceeds via an N-acyliminium intermediate. nih.gov
Enantioselective Synthesis
Achieving enantioselectivity typically requires the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. Metalloradical catalysis (MRC) represents a modern approach to controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations to form polycyclic molecules. nih.gov For example, a cobalt(II)-based catalytic system using D2-symmetric chiral amidoporphyrins as ligands can effectively catalyze the asymmetric construction of multisubstituted bicyclic systems bearing three contiguous stereocenters. nih.gov
Organocatalysis also provides a powerful tool for enantioselective synthesis. A diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones, which share structural motifs with complex heterocyclic systems, was achieved through a Michael/alkylation cascade reaction. researchgate.net The reaction, catalyzed by a chiral organocatalyst, afforded spirocyclic compounds with varying degrees of stereoselectivity depending on the substrates used. researchgate.net
| Entry | Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | 83 | >95:5 | 93 |
| 2 | 4-Methylphenyl | 72 | >95:5 | 90 |
| 3 | 4-Methoxyphenyl | 65 | 90:10 | 88 |
| 4 | 4-Chlorophenyl | 78 | >95:5 | 92 |
| 5 | 2-Naphthyl | 58 | 80:20 | 85 |
| 6 | 3-Thienyl | 30 | 60:40 | 26 |
Dynamic Stereochemistry and Atropisomerism in Analogous Fused Systems
Dynamic stereochemistry involves the study of molecules that can interconvert between different stereoisomeric forms. unibo.it A key phenomenon in this area is atropisomerism, a type of axial chirality that arises from hindered rotation around a single (σ) bond. acs.orgnih.gov This is distinct from point chirality as racemization can occur through bond rotation without breaking any bonds. nih.gov While classically associated with substituted biaryls, atropisomerism can occur in any molecular scaffold with a sufficiently high rotational barrier, including fused heterocyclic systems. princeton.edu
Atropisomers are classified based on their rotational stability and half-life (t1/2) for interconversion at a given temperature:
Class 1 (t1/2 < 60 s): Rapidly interconverting and typically treated as achiral conformers, though they may bind to biological targets in a specific conformation. acs.orgnih.gov
Class 2 (20 kcal/mol < ΔE_rot < 30 kcal/mol): Have intermediate stability and can racemize on a timescale that complicates their characterization and development in fields like medicinal chemistry. nih.gov
Class 3 (ΔE_rot > 30 kcal/mol): Stereochemically stable and can be isolated as single, non-interconverting enantiomers. nih.gov
The barrier to rotation in these systems is influenced by several factors. Steric hindrance from bulky substituents near the rotational axis is a primary contributor. princeton.edu However, electronic effects also play a crucial role. For example, theoretical and experimental studies have shown that the formation of an intramolecular hydrogen bond across a rotational axis can significantly lower the energy of the transition state, thereby reducing the rotational barrier. nih.gov Computational methods are often employed to calculate torsional potentials and rotational barriers in complex heterocyclic systems, providing insight into their conformational behavior. nih.gov The study of these dynamic processes often utilizes specialized techniques such as Dynamic Nuclear Magnetic Resonance (D-NMR) and Dynamic High-Performance Liquid Chromatography (D-HPLC). unibo.it
Theoretical and Computational Chemistry of Hexahydrocyclopenta C Pyrrole 1,5 Dione
Intermolecular Interactions and Crystal Packing Studies
Hydrogen Bonding Networks and Van der Waals Forces
The intermolecular forces governing the solid-state packing and solution-phase behavior of Hexahydrocyclopenta[c]pyrrole-1,5-dione are primarily hydrogen bonding and van der Waals interactions. The pyrrolidine-1,5-dione moiety provides the necessary functional groups for the formation of robust hydrogen bond networks.
The imide group (-CO-NH-CO-) is a potent hydrogen bond donor (the N-H group) and has two hydrogen bond acceptors (the carbonyl oxygen atoms). In the solid state, it is anticipated that these groups will participate in extensive intermolecular hydrogen bonding. Drawing parallels from crystal structures of other cyclic imides and dicarboxamides, the most probable hydrogen bond motif is the formation of centrosymmetric or non-centrosymmetric dimers. rsc.org In these arrangements, the N-H of one molecule forms a hydrogen bond with a carbonyl oxygen of a neighboring molecule, and vice-versa, creating a stable eight-membered ring pattern, commonly denoted as an R2(8) graph-set motif. rsc.orgmdpi.compreprints.org
These primary dimeric motifs can be further interconnected to form more extended networks. For instance, the dimers could be linked into infinite one-dimensional chains or two-dimensional sheets, depending on the participation of other potential, albeit weaker, hydrogen bond donors and acceptors, such as C-H groups. rsc.org The specific packing arrangement will be a result of the interplay between the strong N-H···O=C bonds and the weaker but numerous C-H···O interactions, as well as van der Waals forces.
An illustrative table of potential hydrogen bond parameters, based on typical values found in related structures, is provided below.
| Donor | Acceptor | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
| N-H | O=C | 160-180 | 1.8 - 2.2 | 2.8 - 3.2 |
| C-H | O=C | 120-160 | 2.2 - 2.8 | 3.2 - 3.8 |
Conformational Landscape Exploration and Energetics
The conformational landscape of this compound is defined by the puckering of the two fused five-membered rings. The parent hydrocarbon, cis-bicyclo[3.3.0]octane, is known to exist in a limited number of stable conformations. cdnsciencepub.com The introduction of the nitrogen atom and two carbonyl groups in the pyrrolidine (B122466) ring further influences the conformational preferences and the energy barriers between different conformers.
Computational studies on bicyclo[3.3.0]octane derivatives have shown that the cis-fused system is significantly more stable than the trans-fused counterpart, with an energy difference that can be in the range of 6-8 kcal/mol. thieme-connect.de This large energy gap ensures that this compound will exist exclusively in the cis-fused configuration.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. researchgate.net By performing a conformational search, it is possible to identify the stable conformers and calculate their relative energies, as well as the energy barriers for interconversion.
A hypothetical table of relative energies for different conformers of a related bicyclo[3.3.0]octane system is presented below to illustrate the expected energetic landscape. The actual values for this compound would require specific computational studies.
| Conformer | Ring 1 Puckering | Ring 2 Puckering | Relative Energy (kcal/mol) |
| 1 | Envelope | Twist | 0.0 (Global Minimum) |
| 2 | Twist | Envelope | 0.8 |
| 3 | Twist | Twist | 1.5 |
| 4 | Envelope | Envelope | 2.5 |
The energetic differences between these conformers are typically small, allowing for a dynamic equilibrium in solution at room temperature. The specific substituents and intermolecular interactions in the crystal lattice can "lock" the molecule into one of these preferred conformations. researchgate.net The conformational flexibility, or lack thereof, is a key determinant of the molecule's physical and chemical properties.
Synthetic Applications and Chemical Transformations of Hexahydrocyclopenta C Pyrrole 1,5 Dione Scaffolds
Derivatization Strategies for Structural Modification
The structural modification of the hexahydrocyclopenta[c]pyrrole-1,5-dione core is primarily focused on the introduction of substituents and the functionalization of its constituent rings. These strategies are crucial for tuning the physicochemical and biological properties of the resulting molecules.
The most accessible position for derivatization on the this compound scaffold is the nitrogen atom of the pyrrolidine (B122466) ring. The parent imide can be converted into an N-amino derivative, which then serves as a versatile nucleophile for introducing a wide array of substituents. This approach is central to the synthesis of several complex molecules, including pharmaceuticals.
A prominent example is the synthesis of the antidiabetic drug Gliclazide. In this process, the N-amino group of the reduced scaffold (N-amino-3-azabicyclo[3.3.0]octane) is condensed with a sulfonylurea precursor. google.comgoogle.com Specifically, N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride is reacted with p-toluenesulfonamide (B41071) to yield the final drug molecule. google.com This demonstrates the introduction of a complex carbamoyl-sulfonylurea moiety at the nitrogen position.
Another common strategy is N-alkylation. In a related system, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione was synthesized, showcasing the attachment of an allyl group to the nitrogen atom. rsc.org This highlights the ability to introduce simple alkyl or alkenyl chains, which can serve as handles for further chemical transformations.
| Position | Substituent Type | Example Reaction | Resulting Compound Class | Reference |
|---|---|---|---|---|
| N-atom | Sulfonylurea | Condensation of the N-amino scaffold with a sulfonyl chloride or isocyanate precursor. | N-Sulfonylurea derivatives (e.g., Gliclazide). | google.com |
| N-atom | Alkyl/Alkenyl | N-alkylation with an appropriate alkyl or alkenyl halide (e.g., allyl bromide). | N-Alkyl/N-Alkenyl imides. | rsc.org |
Beyond substitution at the nitrogen atom, the carbon skeleton of both the pyrrolidine and cyclopentane (B165970) rings offers opportunities for functionalization. Modern synthetic methods, particularly C–H functionalization, provide pathways to introduce substituents directly onto the saturated rings, although specific examples on the this compound scaffold are not extensively documented.
General strategies for C–H functionalization on related saturated heterocyclic and carbocyclic systems are well-established. For instance, dirhodium-catalyzed reactions can achieve C–H functionalization at positions alpha to the nitrogen in N-protected pyrrolidines. nih.gov Such methods could potentially be applied to the pyrrolidine portion of the scaffold. Similarly, palladium-catalyzed transannular C–H functionalization has been demonstrated on cyclopentane carboxylic acids, allowing for the introduction of aryl groups at the γ-position. nih.gov These approaches represent potential routes for the late-stage functionalization of the hexahydrocyclopenta[c]pyrrole core, enabling the synthesis of diverse analogues from a common intermediate. uni-muenchen.deuvic.ca
Use as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The this compound scaffold and its reduced derivatives are valuable synthetic intermediates, particularly in pharmaceutical synthesis. mdpi.comsemanticscholar.orgenamine.net Their defined stereochemistry and rigid bicyclic structure make them ideal building blocks for constructing complex target molecules. rsc.orgmdpi.com
The synthesis of Gliclazide serves as a classic example of this application. The entire synthetic route is built around the construction and subsequent elaboration of the bicyclic core. The process typically begins with a simple, commercially available starting material, cyclopentane-1,2-dicarboxylic anhydride (B1165640).
The key steps are as follows:
Formation of the N-amino imide: Cyclopentane-1,2-dicarboxylic anhydride is reacted with hydrazine (B178648) hydrate (B1144303) to form N-amino-hexahydrocyclopenta[c]pyrrole-1,5-dione (also named N-amino-1,2-cyclopentane dicarboximide). google.com
Reduction of the dione (B5365651): The two carbonyl groups of the imide are reduced to methylene (B1212753) groups. This reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride/sulfuric acid system, yielding N-amino-hexahydrocyclopenta[c]pyrrole (N-amino-3-azabicyclo[3.3.0]octane). google.com
Condensation: The resulting N-amino bicyclic amine is then condensed with a p-toluenesulfonylurea precursor to complete the synthesis of Gliclazide. google.comcjph.com.cn
This synthetic pathway underscores the role of the hexahydrocyclopenta[c]pyrrole core as a foundational building block upon which the final, more complex structure is assembled. dissertationtopic.net
| Starting Material | Key Intermediate | Transformation | Final Product | Reference |
|---|---|---|---|---|
| Cyclopentane-1,2-dicarboxylic anhydride | N-amino-hexahydrocyclopenta[c]pyrrole-1,5-dione | Reaction with hydrazine hydrate. | Intermediate for reduction. | google.com |
| N-amino-hexahydrocyclopenta[c]pyrrole-1,5-dione | N-amino-hexahydrocyclopenta[c]pyrrole | Reduction of both carbonyl groups. | Intermediate for condensation. | google.com |
| N-amino-hexahydrocyclopenta[c]pyrrole | - | Condensation with a p-toluenesulfonylurea precursor. | Gliclazide | google.com |
Ring Expansion and Rearrangement Reactions of Hexahydrocyclopenta[c]pyrrole Systems
The fused bicyclic system of this compound has the potential to undergo ring expansion and rearrangement reactions, offering pathways to novel and more complex heterocyclic structures. thermofisher.comnih.gov While specific examples involving this exact scaffold are limited, analogous transformations in related systems illustrate the possibilities.
One potential transformation is the expansion of the pyrrolidine-dione ring. For example, pyrrole-2,3-diones have been shown to react with sulfonium (B1226848) ylides to form annulated cyclopropanes, which can subsequently undergo ring opening and expansion to yield pyridine-2,3-diones. rsc.orgacgpubs.org A similar strategy could conceivably be applied to the 1,5-dione system to access pyridinone-fused scaffolds. Conversely, ring contraction reactions are also known, such as the photo-promoted contraction of pyridines to form pyrrolidine derivatives, demonstrating the interchangeability of these six- and five-membered nitrogen heterocycles. nih.govresearchgate.netnih.gov
The cyclopentane ring could also be subject to rearrangement. Carbocation-mediated ring expansions are a common class of reactions in organic synthesis. If a carbocation were generated on a substituent attached to the cyclopentane ring, a rearrangement could occur to expand the five-membered ring into a more stable six-membered cyclohexane (B81311) ring, leading to a hexahydro-2H-isoindole scaffold.
These potential transformations highlight the versatility of the hexahydrocyclopenta[c]pyrrole framework not only as a stable building block but also as a substrate for skeletal rearrangements to generate diverse and structurally complex heterocyclic systems.
Future Research Directions in Hexahydrocyclopenta C Pyrrole 1,5 Dione Chemistry
Exploration of Unexplored Reactivity Patterns
The reactivity of the Hexahydrocyclopenta[c]pyrrole-1,5-dione core remains largely uncharted territory. Future investigations should systematically probe the chemical behavior of this scaffold. A primary focus would be the selective functionalization at various positions. For instance, the development of methodologies for regioselective alkylation, arylation, and halogenation at the carbon atoms adjacent to the carbonyl groups would be of significant interest.
Furthermore, the lactam nitrogen offers a handle for N-alkylation or N-acylation, which could modulate the compound's properties. The differential reactivity of the five-membered ring ketone versus the lactam carbonyl could also be exploited for selective transformations such as olefination or reduction reactions. A deeper understanding of the stereoelectronic effects governing these reactions will be crucial for predictable and controlled synthesis of derivatives.
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The presence of multiple stereocenters in the this compound framework necessitates the development of stereoselective and enantioselective synthetic strategies. Current synthetic approaches may lead to racemic mixtures, limiting their application in chiral environments, such as biological systems. Future research should focus on asymmetric catalysis to control the formation of specific stereoisomers.
This could involve the use of chiral catalysts in key bond-forming reactions, such as intramolecular cyclizations or cycloadditions, to establish the desired stereochemistry. nih.gov The development of organocatalytic or transition-metal-catalyzed methods would be particularly valuable. researchgate.net Additionally, the use of chiral starting materials derived from the chiral pool could provide an alternative and efficient route to enantiopure this compound derivatives. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry offers a powerful tool to accelerate the exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes. nih.govresearchgate.net Theoretical calculations can help in understanding reaction mechanisms, predicting the stereochemical outcomes of reactions, and identifying the most thermodynamically and kinetically favorable pathways. nih.gov
Moreover, computational screening of virtual libraries of this compound analogs against biological targets could help prioritize synthetic efforts towards compounds with the highest potential for desired activities. This predictive power can save significant time and resources in the laboratory.
Integration with Flow Chemistry and Automated Synthesis Platforms
To expedite the synthesis and screening of this compound derivatives, the integration of modern automation technologies is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. soci.orgfu-berlin.denih.gov Developing robust flow chemistry protocols for the key synthetic steps leading to and diversifying the this compound scaffold would be a significant advancement.
Furthermore, coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of compound libraries. rsc.orgnih.gov This would greatly accelerate the exploration of the chemical space around this scaffold and the identification of molecules with interesting properties.
Design of this compound Analogs for Specific Mechanistic Probes
The unique structural features of this compound make it an attractive template for the design of molecular probes to investigate biological processes. By strategically incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the scaffold, researchers can create tools to study protein-ligand interactions, enzyme mechanisms, and other cellular events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
